molecular formula C39H50N4O7S B12040471 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid CAS No. 478250-38-3

3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid

Cat. No.: B12040471
CAS No.: 478250-38-3
M. Wt: 718.9 g/mol
InChI Key: ZSOAMKADYZSGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid is a complex organic compound with a molecular formula of C39H50N4O7S. This compound is notable for its unique structure, which includes a heptadecyl chain, a phenoxy group, and a sulfophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a diketone to form the pyrazole ring.

    Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a nucleophilic substitution reaction.

    Introduction of the Phenoxy and Sulfophenyl Groups: These groups are added via electrophilic aromatic substitution reactions.

    Diazotization and Coupling: The final step involves diazotization of an aromatic amine followed by coupling with the pyrazole derivative to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the azo group or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid
  • 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}salicylic acid
  • 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phthalic acid

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a long heptadecyl chain, a phenoxy group, and a sulfophenyl group. These features confer unique chemical and physical properties, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

478250-38-3

Molecular Formula

C39H50N4O7S

Molecular Weight

718.9 g/mol

IUPAC Name

3-[[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzoic acid

InChI

InChI=1S/C39H50N4O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-34-37(41-40-31-22-20-21-30(28-31)39(45)46)38(44)43(42-34)32-26-27-35(36(29-32)51(47,48)49)50-33-23-17-16-18-24-33/h16-18,20-24,26-29,37H,2-15,19,25H2,1H3,(H,45,46)(H,47,48,49)

InChI Key

ZSOAMKADYZSGJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)O)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.